molecular formula C11H13BrN2O B1459361 N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide CAS No. 1595873-60-1

N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide

Cat. No.: B1459361
CAS No.: 1595873-60-1
M. Wt: 269.14 g/mol
InChI Key: QDWSYGZDDBJZSY-UHFFFAOYSA-N
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Description

N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a cyclopentanecarboxamide moiety attached to a 4-bromopyridin-2-yl group, making it a valuable candidate for research in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide typically involves the reaction of 4-bromo-2-aminopyridine with cyclopentanecarboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the aforementioned synthetic routes. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the amide group.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and cyclopentanecarboxamide moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloropyridin-2-yl)cyclopentanecarboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-Fluoropyridin-2-yl)cyclopentanecarboxamide: Contains a fluorine atom in place of bromine.

    N-(4-Methylpyridin-2-yl)cyclopentanecarboxamide: Features a methyl group instead of a halogen.

Uniqueness

N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens or substituents may not. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

N-(4-bromopyridin-2-yl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-5-6-13-10(7-9)14-11(15)8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWSYGZDDBJZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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